N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
Description
Properties
IUPAC Name |
N-(2-methoxyethyl)-1-methyl-6-oxopyridazine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3/c1-12-8(13)4-3-7(11-12)9(14)10-5-6-15-2/h3-4H,5-6H2,1-2H3,(H,10,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGECMSKTCVMIDO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C(=O)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide typically involves the reaction of 2-methoxyethylamine with 1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxylic acid. The reaction is carried out under controlled conditions, often in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The use of continuous flow reactors can also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the biochemical pathways involved. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-(3,4-dimethoxyphenyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide
- Structural Differences : The carboxamide nitrogen is substituted with a 3,4-dimethoxyphenyl group instead of 2-methoxyethyl.
- Reduced solubility due to the bulky aromatic substituent, which may limit bioavailability .
6-Oxo-N′-[(E)-phenylmethylene]-1,6-dihydropyridazine-3-carbohydrazide
- Structural Differences : The carboxamide is replaced by a carbohydrazide group, and a benzylidene moiety is attached via a hydrazone linkage.
- The benzylidene group adds planar rigidity, which might favor interaction with flat binding sites (e.g., enzyme active sites with aromatic residues). The absence of a methyl group at position 1 could reduce steric hindrance, possibly improving binding kinetics .
4-Hydroxy-N-[(1E)-(methoxyimino)methyl]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxamide
- Structural Differences: A hydroxyl group is present at position 4, and the carboxamide nitrogen is substituted with a methoxyimino methyl group. The pyridazine core is also phenyl-substituted at position 1.
- Implications: The hydroxyl group at position 4 introduces a strong hydrogen-bond donor, which could enhance interactions with polar residues in biological targets. The methoxyimino group adds steric bulk and may influence tautomeric equilibria, affecting electronic properties.
1-(2-{[(1H-Benzimidazol-2-yl)methyl]amino}-2-oxoethyl)-6-oxo-N-phenyl-1,6-dihydropyridazine-3-carboxamide
- Structural Differences: A benzimidazole-containing side chain is attached via an amino-oxoethyl linker to the pyridazine nitrogen.
- The amino-oxoethyl linker adds flexibility, which may allow conformational adaptation during binding.
Notes
- Computational modeling (e.g., molecular docking or QSAR) could further elucidate structure-activity relationships.
- Synthetic accessibility of analogues with complex substituents (e.g., benzimidazole) may pose challenges in large-scale production.
Biological Activity
N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits significant potential in various therapeutic applications, particularly through its interactions with key molecular targets involved in inflammatory responses and microbial infections.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 211.22 g/mol. Its structure features a pyridazine ring, an oxo group at the 6-position, and a carboxamide functional group, along with a methoxyethyl substituent that enhances its solubility and bioactivity .
Enzyme Inhibition
Research indicates that this compound acts as an inhibitor of c-Jun N-terminal kinase 2 (JNK2), which is implicated in the NF-κB/MAPK signaling pathway. This inhibition leads to a reduction in the expression and release of pro-inflammatory cytokines such as TNF-α and IL-6 in both mouse and human cells. This mechanism positions the compound as a potential anti-inflammatory agent .
Antimicrobial Activity
In addition to its anti-inflammatory properties, this compound has shown efficacy against pathogenic bacteria, including Mycobacterium tuberculosis. The ability to suppress bacterial proliferation suggests its potential use in treating infections resistant to conventional antibiotics .
Biological Activity Summary
The following table summarizes the biological activities associated with this compound:
| Activity | Description |
|---|---|
| Enzyme Inhibition | Inhibits JNK2, affecting NF-κB/MAPK pathways |
| Cytokine Modulation | Reduces TNF-α and IL-6 release |
| Antimicrobial Effects | Inhibits growth of Mycobacterium tuberculosis |
| Potential Anti-cancer | May exhibit cytotoxic effects on cancer cell lines (further studies needed) |
Case Studies and Research Findings
Several studies have investigated the biological activity of various pyridazine derivatives, including this compound. For instance, a recent study demonstrated that compounds structurally similar to this pyridazine derivative showed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-468) . Although specific data on this compound's cytotoxicity is limited, its structural analogs indicate a promising direction for further research.
Comparative Analysis
To better understand the unique properties of this compound, it can be compared with other related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-fluorophenyl)-4-methoxy-N-(2-methoxyethyl)-6-oxo... | Contains fluorophenyl and methoxy groups | Similar enzyme inhibition properties |
| 1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid | Lacks methoxyethyl group; simpler structure | Known for anti-inflammatory effects |
| Ethyl 1-methyl-6-oxo-1,6-dihydropyridine-3-carboxylate | Ester instead of amide; simpler derivative | Varied biological activity but less potent |
Q & A
Q. What are the recommended synthetic routes for N-(2-methoxyethyl)-1-methyl-6-oxo-1,6-dihydropyridazine-3-carboxamide?
Methodological Answer: The synthesis of this compound likely involves multi-step reactions, as seen in structurally related dihydropyridazine derivatives (e.g., coupling of pyridazine precursors with substituted carboxamides). Key steps may include:
Core Pyridazine Formation: Cyclization of hydrazine derivatives with β-keto esters or amides under acidic conditions .
Substitution Reactions: Introduction of the 2-methoxyethyl group via nucleophilic substitution or coupling reactions (e.g., using bromoethyl methoxy intermediates) .
Purification: Column chromatography or recrystallization to isolate the final product, followed by characterization via NMR and mass spectrometry .
Q. How should researchers characterize the molecular structure of this compound?
Methodological Answer: Structural elucidation requires a combination of spectroscopic and crystallographic techniques:
- NMR Spectroscopy: H and C NMR to confirm substituent positions and stereochemistry. For example, methoxyethyl protons typically appear as a triplet (~δ 3.3–3.6 ppm) .
- Mass Spectrometry (HRMS): To verify molecular weight and fragmentation patterns .
- X-ray Crystallography: Single-crystal analysis using programs like SHELXL for absolute configuration determination, though this requires high-quality crystals .
Q. What are the key stability considerations for handling and storing this compound?
Methodological Answer:
- Degradation Pathways: Hydrolysis of the carboxamide group under acidic/basic conditions or oxidation of the dihydropyridazine ring.
- Storage: Lyophilized powder stored at –20°C in inert atmospheres (argon) to prevent moisture absorption and oxidative degradation .
- Stability Testing: Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can computational methods predict the biological targets of this compound?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to screen against protein databases (e.g., kinases, GPCRs) based on structural analogs (e.g., pyridazine carboxamides with anti-inflammatory activity) .
- Pharmacophore Modeling: Identify key hydrogen-bond acceptors (e.g., carbonyl groups) and hydrophobic regions for target prioritization .
- Validation: Compare predictions with in vitro assays (e.g., enzyme inhibition studies) to refine models .
Q. What strategies are effective in resolving conflicting spectroscopic data during structural elucidation?
Methodological Answer:
- Contradiction Example: Overlapping NMR signals from methoxyethyl and pyridazine protons.
- Resolution Strategies:
Q. What in vitro models are appropriate for evaluating its biological activity?
Methodological Answer:
- Cancer Research: Use MTT assays on cell lines (e.g., HeLa, MCF-7) to assess cytotoxicity, referencing analogs with IC values in the µM range .
- Inflammation Studies: Measure TNF-α or IL-6 suppression in LPS-stimulated macrophages .
- Enzyme Inhibition: Customize assays for kinases (e.g., JAK2, EGFR) based on structural similarities to known inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
